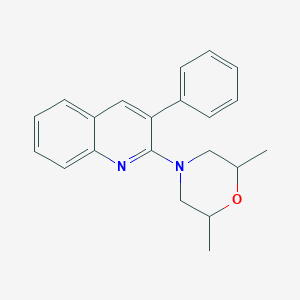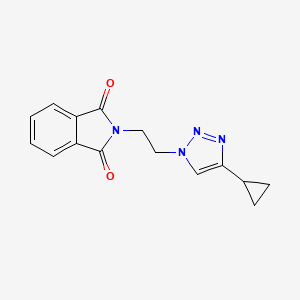![molecular formula C22H19ClN2O4 B2358895 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 946317-79-9](/img/structure/B2358895.png)
2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a complex organic molecule that contains a furan ring, a quinoline ring, and a chlorophenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A chlorophenoxy group consists of a chlorine atom bonded to a phenyl group, which is in turn bonded to an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinoline ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
Furans and quinolines can undergo a variety of chemical reactions. Furans can undergo electrophilic substitution reactions, similar to other aromatic compounds . Quinolines can also undergo electrophilic substitution, as well as nucleophilic substitution and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. Generally, compounds containing furan and quinoline rings are stable and have relatively high melting and boiling points due to the stability of the aromatic rings .Scientific Research Applications
Synthesis and Chemical Properties
A variety of α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction, showcasing the compound's utility in organic synthesis. These reactions demonstrate the compound's versatility and potential as a building block for more complex molecular architectures (Taran et al., 2014). Furthermore, compounds similar to the one have shown significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).
Material Science Applications
In the realm of materials science, related quinoline derivatives have been explored for their structural properties and potential in forming gels and crystalline solids. These studies provide insights into the material properties and applications of such compounds, including their use in fluorescence and photovoltaic devices (Karmakar et al., 2007).
Antimicrobial Activity
The antimicrobial properties of 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, highlight the compound's potential in addressing critical global health challenges. This research suggests the possibility of developing new therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).
Pharmacological Applications
While avoiding specific details on drug use, dosage, and side effects as requested, it's worth noting that related compounds have been evaluated for their therapeutic efficacy in various models, including antiviral applications. These studies demonstrate the broad potential of such compounds in pharmaceutical research (Ghosh et al., 2008).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c23-16-5-8-18(9-6-16)29-14-21(26)24-17-7-10-19-15(13-17)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEITXCALPVHAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)
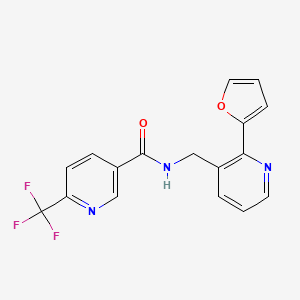

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
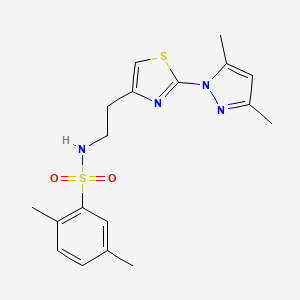
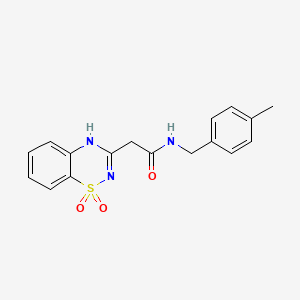

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
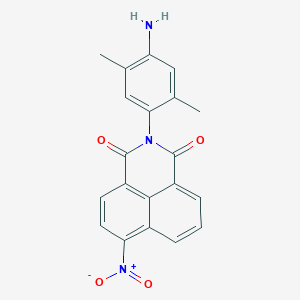
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
